molecular formula C15H15ClN6O B2724794 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-34-7

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Cat. No. B2724794
CAS RN: 881083-34-7
M. Wt: 330.78
InChI Key: OEARGHCQYNUAHM-UHFFFAOYSA-N
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Description

“N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates. The compounds are synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include the formation of pyrazol-3-one substrates and a Huisgen 1,3-dipolar cycloaddition reaction .

Future Directions

The future directions for research on “N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” and related compounds could involve further optimization as anticancer agents . Additionally, these compounds could be explored for their potential as antileishmanial and antimalarial agents .

Mechanism of Action

    Target of Action

    Compounds with a pyrazolo[3,4-d]pyrimidine structure have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . .

    Mode of Action

    If “N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” does indeed target CDK2, it might bind to the active site of the enzyme, inhibiting its activity and thus disrupting cell cycle progression .

    Biochemical Pathways

    Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing. This can have downstream effects on processes such as DNA replication and repair, and apoptosis .

    Pharmacokinetics

    The pharmacokinetic properties of “N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” are unknown. Many drugs with a pyrazolo[3,4-d]pyrimidine structure are lipophilic, which allows them to easily diffuse into cells .

    Result of Action

    If “N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” inhibits CDK2, it could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .

properties

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c1-3-13(23)20-21-14-11-7-19-22(15(11)18-8-17-14)12-6-10(16)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,20,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEARGHCQYNUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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